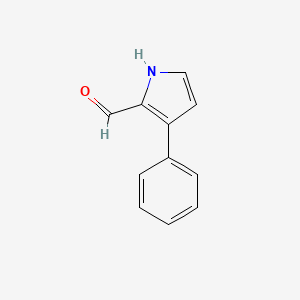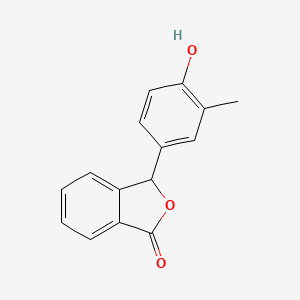
3-(4-Hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a hydroxy group and a methyl group attached to a phenyl ring, which is further connected to an isobenzofuranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methylbenzaldehyde and phthalic anhydride.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, typically involving heating and the use of a solvent like toluene, to form the final product, 3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one.
Industrial Production Methods
In industrial settings, the production of 3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.
Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)isobenzofuran-1(3H)-one
- 3-(4-Methylphenyl)isobenzofuran-1(3H)-one
- 3-(4-Methoxyphenyl)isobenzofuran-1(3H)-one
Uniqueness
3-(4-Hydroxy-3-methylphenyl)isobenzofuran-1(3H)-one is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
62134-43-4 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
3-(4-hydroxy-3-methylphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12O3/c1-9-8-10(6-7-13(9)16)14-11-4-2-3-5-12(11)15(17)18-14/h2-8,14,16H,1H3 |
InChI Key |
BYOLYBOPOXHQOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2C3=CC=CC=C3C(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


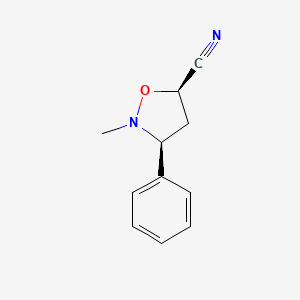
![(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12887117.png)

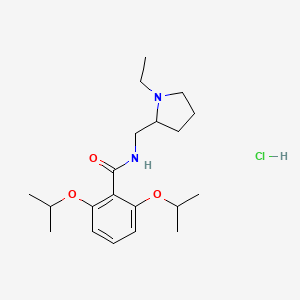



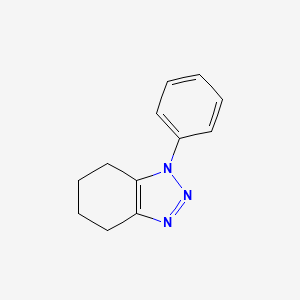




![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12887174.png)
